Epicillin

Vue d'ensemble

Description

Epicillin is a penicillin antibiotic that belongs to the class of aminopenicillins. It is structurally related to ampicillin and is known for its broad-spectrum antibacterial activity. This compound is not approved by the FDA for use in the United States . It is used to treat various bacterial infections by inhibiting the synthesis of bacterial cell walls.

Méthodes De Préparation

Epicillin is synthesized through a series of chemical reactions starting from the penicillin core structure. The synthetic route involves the acylation of the penicillin nucleus with a specific side chain to form this compound. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Epicillin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can convert this compound into different reduced forms. Reducing agents such as sodium borohydride are commonly used.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or nucleophiles.

Hydrolysis: this compound can be hydrolyzed to break down into its constituent parts.

Applications De Recherche Scientifique

Antibacterial Activity

Epicillin exhibits a broad spectrum of antibacterial activity against various pathogenic bacteria. Its mechanism of action involves the inhibition of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. This disruption leads to bacterial cell lysis and death.

Antimicrobial Spectrum

This compound has been tested against several bacterial strains, demonstrating effectiveness comparable to other antibiotics:

| Bacteria | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pyogenes | High |

| Escherichia coli | High |

| Proteus mirabilis | High |

| Pseudomonas aeruginosa | Moderate (superior to ampicillin but less than carbenicillin) |

This compound's activity against Pseudomonas aeruginosa is particularly notable, as it shows superior intrinsic activity compared to ampicillin .

Pharmacodynamics and Susceptibility Testing

This compound is utilized in pharmacodynamic studies to evaluate antibiotic susceptibility. Its performance in susceptibility testing has been shown to be comparable to that of other antibiotics like tetracycline and chloramphenicol, making it a valuable tool in clinical microbiology for determining bacterial resistance profiles .

Research Applications

In laboratory settings, this compound has been employed in various studies:

- In Vitro Studies : Research has demonstrated that this compound's antimicrobial efficacy is similar to that of ampicillin, with significant activity against clinical isolates from patients .

- Pharmacokinetic Studies : this compound has been used in pharmacokinetic studies involving animal models (e.g., dogs and cows), where its absorption and metabolism were analyzed following different administration routes .

Comparison with Other Antibiotics

This compound shares structural similarities with other aminopenicillins, such as ampicillin and amoxicillin. However, it possesses unique properties that may enhance its therapeutic profile:

- Ampicillin : Similar spectrum but lower activity against certain strains.

- Amoxicillin : Comparable mechanism but different pharmacokinetic properties.

Case Studies and Clinical Findings

Several case studies have highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. For instance:

Mécanisme D'action

Epicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell wallsThis binding inhibits the final stages of cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are crucial for maintaining the integrity of the bacterial cell wall.

Comparaison Avec Des Composés Similaires

Epicillin is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:

Ampicillin: Like this compound, ampicillin is a broad-spectrum antibiotic, but this compound has a different side chain that may confer different pharmacokinetic properties.

Amoxicillin: Amoxicillin is another aminopenicillin with a similar mechanism of action, but it is more commonly used and has a different spectrum of activity.

Carbenicillin: Carbenicillin is a penicillin derivative with activity against Pseudomonas aeruginosa, which is less effective against certain bacteria compared to this compound.

Similar compounds include:

This compound’s unique side chain and its specific activity profile make it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Epicillin is a semisynthetic penicillin closely related to ampicillin, designed to enhance its antimicrobial efficacy. It is characterized by its amphoteric nature, acid stability, and minimal reversible binding to human serum proteins. This compound exhibits significant biological activity against various bacterial pathogens, making it a subject of interest in pharmacological research.

- Chemical Formula : CHNOS

- Molecular Weight : 351.42 g/mol

- Structure : this compound's structure is similar to that of ampicillin, with modifications that enhance its activity against specific bacteria .

Antimicrobial Spectrum

This compound has been evaluated for its antimicrobial activity against a range of bacterial strains. The following table summarizes its effectiveness compared to other antibiotics:

| Bacterial Strain | This compound Activity | Ampicillin Activity | Carbenicillin Activity |

|---|---|---|---|

| Staphylococcus aureus | High | High | Moderate |

| Streptococcus pyogenes | High | High | Moderate |

| Escherichia coli | High | High | Moderate |

| Proteus species | High | High | Moderate |

| Pseudomonas aeruginosa | Moderate | Low | High |

This compound demonstrated superior intrinsic activity against Pseudomonas aeruginosa compared to ampicillin but was less effective than carbenicillin .

This compound, like other penicillins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity, leading to cell lysis and death of the bacteria .

Pharmacokinetics

This compound is noted for its acid stability, allowing for effective oral administration. Studies indicate that it is absorbed well when administered orally or subcutaneously, providing therapeutic levels in infected tissues .

Case Study 1: Efficacy in Animal Models

In a controlled study involving mice infected with various pathogenic bacteria, this compound was administered both orally and subcutaneously. Results indicated that this compound significantly reduced bacterial load in infected tissues compared to untreated controls, demonstrating its potential for clinical applications .

Case Study 2: Comparative Effectiveness in Human Isolates

A clinical evaluation compared this compound's effectiveness against recent clinical isolates of bacteria. The study found that this compound consistently outperformed ampicillin in terms of antimicrobial activity, particularly against Gram-positive bacteria .

Propriétés

Numéro CAS |

26774-90-3 |

|---|---|

Formule moléculaire |

C16H21N3O4S |

Poids moléculaire |

351.4 g/mol |

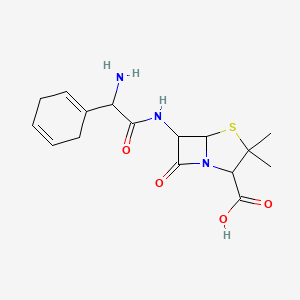

Nom IUPAC |

(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 |

Clé InChI |

RPBAFSBGYDKNRG-NJBDSQKTSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

26774-90-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6-(D-2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid Dexacillin dihydroampicillin epicillin Spectacillin SQ 11,302 SQ-11,302 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.